Ethyl 2-chloro-6-methylbenzoylformate
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Overview
Description
Ethyl 2-chloro-6-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylformate, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-methylbenzoylformate can be synthesized through the esterification of 2-chloro-6-methylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. Another method involves the reaction of 2-chloro-6-methylbenzoyl chloride with ethyl formate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of ethyl 2-chloro-6-methylbenzyl alcohol.
Oxidation: Formation of ethyl 2-chloro-6-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-chloro-6-methylbenzoylformate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-methylbenzoylformate involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom and the carbonyl group are key reactive sites. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction and oxidation reactions, the carbonyl and methyl groups are the primary sites of reactivity.
Comparison with Similar Compounds
Ethyl 2-chloro-6-methylbenzoylformate can be compared with similar compounds such as:
Ethyl 2-chlorobenzoylformate: Lacks the methyl group at the 6-position.
Ethyl 6-methylbenzoylformate: Lacks the chlorine atom at the 2-position.
Ethyl benzoylformate: Lacks both the chlorine and methyl substituents.
The presence of both chlorine and methyl groups in this compound makes it unique in terms of its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-7(2)5-4-6-8(9)12/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYYSZSPCIOPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262496 |
Source
|
Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-02-1 |
Source
|
Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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